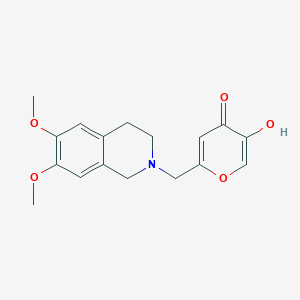

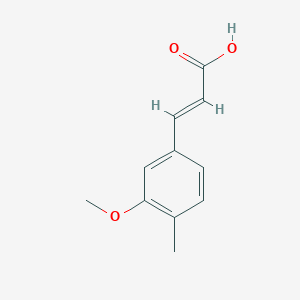

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime (3-NPBOM) is an organic compound with a wide range of applications in scientific research. It is a nitro compound, which is a derivative of benzenecarbaldehyde, and is also known as 3-nitrobenzenesulfonaldehyde O-methyloxime. 3-NPBOM is used in various fields of scientific research, including biochemistry, physiology, and pharmacology. It is also used as a reagent for the synthesis of other compounds.

Scientific Research Applications

Reactivity and Synthetic Applications

- 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime is an integral precursor in the synthesis of nitro(phenylsulfonyl) derivatives of ring-fused aromatic compounds, like naphthalene, phenanthrene, and benzothiophene. These compounds, known for their complex substitution patterns, are difficult to achieve by conventional methods. The compound is revealed to be an excellent precursor following a ring-opening/ring-forming protocol, starting from the initial opening of the compound with specific reagents, proceeding through a thermal electrocyclic rearrangement and concluding with an irreversible, concerted syn beta-elimination to aromatize the newly formed cyclohexadienic ring (Bianchi et al., 2003).

Interaction with Nucleophiles

- The compound also shows potential in interactions with nucleophiles. Its active heterocyclic sulfonitroalkene structure enables it to engage in various chemical pathways, including addition, vinyl substitution, or salt formation. The direction and effectiveness of these processes are influenced by the nature of substituents in the sulfolene ring, the nature of reagents, and the reaction conditions. This versatility in reaction pathways showcases the compound's significance in synthetic chemistry (Lapshina et al., 2012).

Role in Molecular Electronic Devices

- Interestingly, a molecule containing a structure similar to 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime was used in the active self-assembled monolayer of a molecular electronic device. The device demonstrated notable electronic properties such as negative differential resistance and a significant on-off peak-to-valley ratio, indicating the potential of such compounds in the development of advanced electronic materials (Chen et al., 1999).

properties

IUPAC Name |

(E)-N-methoxy-1-(3-nitro-4-phenylsulfanylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-15-10-11-7-8-14(13(9-11)16(17)18)20-12-5-3-2-4-6-12/h2-10H,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPXQVPBNXEHNN-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

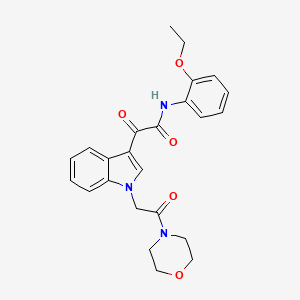

![Ethyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796736.png)

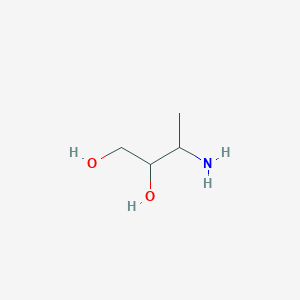

![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2796741.png)

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2796743.png)

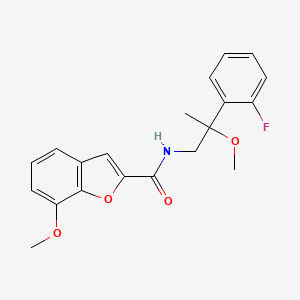

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)